

Application Notes and Protocols: Synthesis of 5-Methylisoxazole-3-Carboxamide and Carboxamidine Derivatives

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

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These application notes provide detailed protocols and background information for the synthesis of 5-methylisoxazole-3-carboxamide and N-substituted 5-methylisoxazole-3-carboxamidine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the isoxazole scaffold.

Introduction

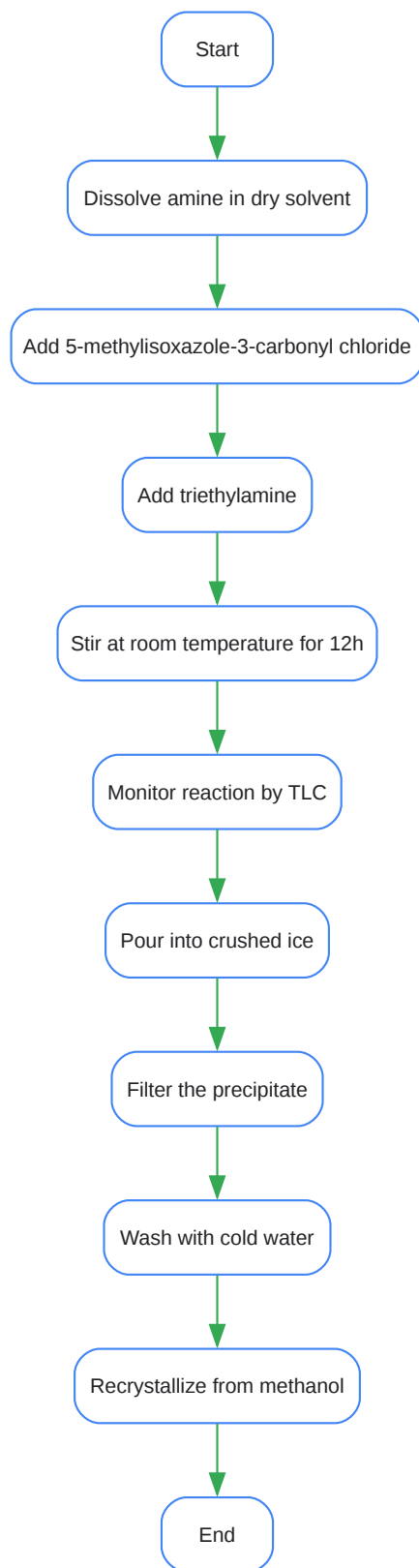
The 5-methylisoxazole moiety is a key pharmacophore found in numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the C3 position of the 5-methylisoxazole ring, in particular, has been a focal point of drug discovery efforts. This document outlines two key synthetic routes starting from 5-methylisoxazole precursors: the reaction of 5-methylisoxazole-3-carbonyl chloride with amines to yield carboxamides, and a proposed protocol for the reaction of **5-methylisoxazole-3-carbonitrile** with amines via a Pinner reaction to afford N-substituted carboxamidines.

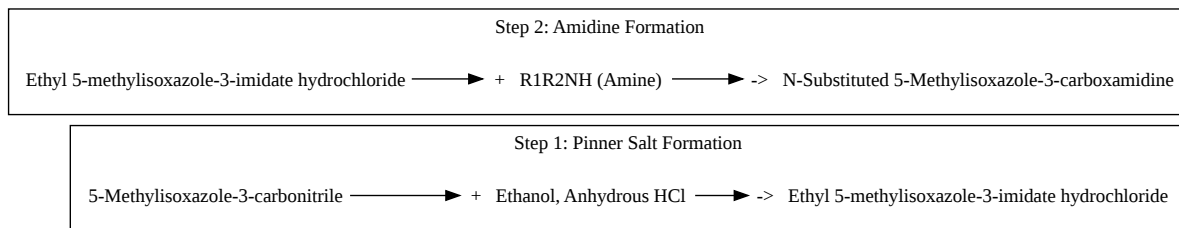
I. Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives

The reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine is a robust and widely used method for the formation of amides. In the context of 5-methylisoxazole derivatives, this reaction provides a straightforward route to a diverse library of carboxamides with potential therapeutic applications. For instance, various 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity.

Reaction Scheme:

5-Methylisoxazole-3-carbonyl chloride reacts with a primary or secondary amine to yield the corresponding N-substituted 5-methylisoxazole-3-carboxamide.





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